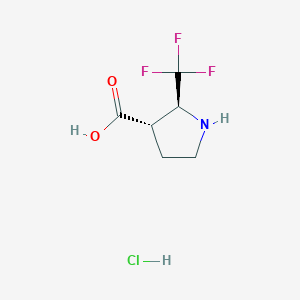

(2S,3S)-2-(Trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2S,3S)-2-(Trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride: is a chemical compound with the molecular formula C6H9ClF3NO2 and a molecular weight of 219.59 g/mol . It is a white solid and is known for its applications in various scientific research fields .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (2S,3S)-2-(Trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride typically involves the cyclocondensation reaction of a trifluoromethyl-containing building block . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the pyrrolidine ring .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: (2S,3S)-2-(Trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.

Reduction: Reducing agents can be used to reduce the compound to its corresponding reduced form.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, (2S,3S)-2-(Trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new chemical entities .

Biology: In biological research, this compound is used to study the effects of trifluoromethyl groups on biological systems. It is often used in the design of biologically active molecules .

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It is used in the development of new drugs targeting specific molecular pathways .

Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. Its unique properties make it valuable in the manufacturing of specialty chemicals .

Mecanismo De Acción

The mechanism of action of (2S,3S)-2-(Trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to these targets, leading to its biological effects . The exact pathways involved depend on the specific application and target molecule .

Comparación Con Compuestos Similares

2-(Trifluoromethyl)pyridine-3-carboxylic acid: This compound has a similar trifluoromethyl group but differs in its overall structure.

trans-2-Trifluoromethyl-pyrrolidine-3-carboxylic acid methyl ester hydrochloride: This compound is a methyl ester derivative of the original compound.

Uniqueness: (2S,3S)-2-(Trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride is unique due to its specific trifluoromethyl group and pyrrolidine ring structure. These features contribute to its distinct chemical and biological properties, making it valuable in various research and industrial applications .

Actividad Biológica

The compound (2S,3S)-2-(Trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride (CAS No. 1421601-22-0) is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesizing findings from various research studies and case reports to provide a comprehensive overview.

- Molecular Formula : C₆H₈F₃NO₂

- Molecular Weight : 183.13 g/mol

- Appearance : White to beige crystalline powder

- Storage Conditions : Ambient temperature

| Property | Value |

|---|---|

| Molecular Formula | C₆H₈F₃NO₂ |

| Molecular Weight | 183.13 g/mol |

| Appearance | White to beige crystalline |

| Storage Temperature | Ambient |

Pharmacological Profile

Research indicates that this compound exhibits a range of biological activities, primarily related to its role as an inhibitor in various enzymatic pathways. Notably, it has been studied for its effects on:

- Thrombin Inhibition : Recent studies have highlighted its potential as a thrombin inhibitor, which is crucial in managing thrombotic disorders. The compound was optimized to exhibit high potency and selectivity against thrombin, suggesting its utility in anticoagulant therapies .

- Type III Secretion System (T3SS) Inhibition : The compound has shown promise in inhibiting the T3SS of pathogenic bacteria, which is vital for their virulence. This activity suggests potential applications in developing antibacterial agents .

Case Studies

-

Thrombin Inhibition Study :

A study conducted by researchers demonstrated that this compound could effectively inhibit thrombin with an IC50 value significantly lower than traditional anticoagulants. The study emphasized the compound's ability to bind selectively to the active site of thrombin, thus preventing fibrinogen conversion . -

Antibacterial Activity :

In a separate investigation focusing on bacterial virulence factors, this compound was tested against various strains of Escherichia coli. Results indicated a marked reduction in T3SS-mediated secretion of virulence factors at concentrations as low as 25 μM, highlighting its potential as a therapeutic agent against bacterial infections .

The biological activity of this compound can be attributed to its structural properties that facilitate interaction with specific molecular targets:

- Enzyme Binding : The trifluoromethyl group enhances lipophilicity and electronic properties, allowing better interaction with hydrophobic pockets in enzymes like thrombin.

- Inhibition of Protein Secretion : By targeting the T3SS apparatus, the compound disrupts the secretion of effector proteins critical for bacterial pathogenesis.

Propiedades

IUPAC Name |

(2S,3S)-2-(trifluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F3NO2.ClH/c7-6(8,9)4-3(5(11)12)1-2-10-4;/h3-4,10H,1-2H2,(H,11,12);1H/t3-,4-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYYSHVXTAQDVFC-MMALYQPHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C1C(=O)O)C(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@@H]([C@H]1C(=O)O)C(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClF3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.